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Methyl 2-hexenoate

Flavor Chemistry Usage Level Potency

Methyl 2-hexenoate (CAS 2396-77-2, FEMA 2709, JECFA is an α,β-unsaturated short-chain fatty acid methyl ester (C₇H₁₂O₂, MW 128.17) occurring naturally in papaya, soursop, strawberry, and mountain papaya. It presents as a colorless mobile liquid with a boiling point of 56–58 °C (13 Torr), density of 0.907 g/cm³, and very slight water solubility but ready solubility in alcohol and oils.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 2396-77-2
Cat. No. B1584480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hexenoate
CAS2396-77-2
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCCC=CC(=O)OC
InChIInChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h5-6H,3-4H2,1-2H3/b6-5+
InChIKeyGFUGBRNILVVWIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery slightly soluble in water;  soluble in oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Hexenoate (CAS 2396-77-2) Procurement-Relevant Baseline: A Concentrated α,β-Unsaturated Fruity Ester


Methyl 2-hexenoate (CAS 2396-77-2, FEMA 2709, JECFA 1809) is an α,β-unsaturated short-chain fatty acid methyl ester (C₇H₁₂O₂, MW 128.17) occurring naturally in papaya, soursop, strawberry, and mountain papaya [1]. It presents as a colorless mobile liquid with a boiling point of 56–58 °C (13 Torr), density of 0.907 g/cm³, and very slight water solubility but ready solubility in alcohol and oils [1]. Recognized for its powerful green-fruity-pineapple odor with a fatty undertone and 4-hour substantivity at 100% concentration, it serves as a high-impact topnote ingredient in flavor and fragrance compositions [1][2]. Its α,β-unsaturated ester functionality confers distinct reactivity, analytical, and organoleptic properties that separate it from its positional isomers.

Why Methyl 3-Hexenoate or Ethyl 2-Hexenoate Cannot Simply Replace Methyl 2-Hexenoate (CAS 2396-77-2) in Scientific and Industrial Workflows


The position of the double bond in hexenoate esters is not a trivial structural detail—it fundamentally alters flavor potency, oxidative degradation pathways, mass spectrometric fragmentation, and fragrance substantivity. Methyl 2-hexenoate is an α,β-unsaturated ester with the double bond conjugated to the carbonyl, whereas methyl 3-hexenoate is a β,γ-unsaturated ester lacking this conjugation. This single-bond positional shift produces a 10-fold difference in recommended flavor usage concentration (0.05–0.1 ppm vs. 0.1–1 ppm) [1][2], distinct thermal oxidation product profiles yielding epoxyesters and 4-oxo-derivatives exclusively from the 2-isomer [3], a diagnostic M−15 mass spectral fragment absent in the 3-, 4-, and 5-isomers [4], and substantivity that is at least 2.5-fold longer (4 hours vs. >1 hour) [5][6]. Additionally, ethyl 2-hexenoate, while sharing the α,β-unsaturation, exhibits different odor character (green-fruity-tropical-papaya-quince-winey-rummy) and volatility, precluding direct substitution in formulations calibrated for the methyl ester. For procurements requiring regulatory clarity, methyl 2-hexenoate carries JECFA No. 1809 with an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' [7]; substituting an unevaluated analog introduces unnecessary regulatory risk.

Methyl 2-Hexenoate (CAS 2396-77-2) Quantitative Differentiation Evidence: Comparator-Based Procurement Selection Guide


Flavor Potency: ~10-Fold Lower Usage Concentration of Methyl 2-Hexenoate vs Methyl 3-Hexenoate

Methyl 2-hexenoate demonstrates approximately 10-fold higher flavor potency than its positional isomer methyl 3-hexenoate. The recommended usage level for methyl 2-hexenoate in finished food products is 0.05 to 0.1 ppm [1], whereas methyl 3-hexenoate is recommended at 0.1 to 1 ppm [2]. This 10-fold difference in effective concentration is directly attributable to the conjugated α,β-unsaturated ester system of the 2-isomer, which enhances its olfactory impact. For procurement, this translates to a proportional reduction in the quantity of material required per unit of finished product.

Flavor Chemistry Usage Level Potency Cost-in-Use

Thermal Oxidative Degradation: Divergent Product Profiles of Methyl 2-Hexenoate vs Methyl 3-Hexenoate

Under controlled thermal oxidation, methyl 2-hexenoate and methyl 3-hexenoate follow fundamentally different degradation pathways. Methyl 2-hexenoate yields epoxyesters and 4-oxo-derivatives as major products—a pathway characteristic of α,β-unsaturated esters where the conjugated double bond directs oxygen attack [1]. In contrast, methyl 3-hexenoate produces a distribution dominated by aldehydes, ketones, shorter-chain acids/esters, and dimers. This divergent product profile means that the two isomers cannot be considered interchangeable in any application involving thermal stress, as the resulting off-flavors and volatile decomposition products will differ qualitatively.

Oxidative Stability Food Chemistry Thermal Processing Degradation Pathway

GC-MS Diagnostic Fragmentation: Definitive Isomer Identification via the M−15 Peak

Among the four positional isomers of methyl hexenoate, methyl 2-hexenoate uniquely produces a diagnostic M−15 fragment (loss of a methyl radical) under electron ionization mass spectrometry. Rohwedder et al. (1964) established that this M−15 peak originates from cleavage at the 5–6 carbon–carbon bond and is shared only with methyl sorbate, not with the 3-, 4-, or 5-hexenoate isomers [1]. This binary diagnostic marker enables unambiguous confirmation of the 2-hexenoate isomer in mixtures, in raw material identity testing, and in purity assessment without requiring authentic reference standards for every positional isomer.

Analytical Chemistry Mass Spectrometry Quality Control Isomer Purity

Fragrance Substantivity: 2.5-Fold Longer Scent Duration for Methyl 2-Hexenoate vs Methyl 3-Hexenoate

Methyl 2-hexenoate exhibits a substantivity of 4 hours at 100% concentration, with its odor profile described as fatty, green, fruity, reminiscent of pineapple, with additional banana and honey nuances [1]. In contrast, methyl (E)-3-hexenoate demonstrates substantivity exceeding only 1 hour at 100% concentration, with an odor profile characterized as earthy, sweet, and slightly fruity [2]. The at least 2.5-fold longer substantivity of methyl 2-hexenoate is consistent with its lower volatility and the influence of α,β-conjugation on the ester's vapor pressure and skin-substrate interaction.

Fragrance Chemistry Substantivity Perfumery Odor Longevity

Strawberry Aroma QTL: Methyl 2-Hexenoate as a Genetically Validated Flavor Breeding Target

A multi-omic QTL analysis in cultivated strawberry (Fragaria × ananassa) identified a novel fruit volatile QTL specifically associated with methyl 2-hexenoate content, alongside only a handful of other key flavor compounds including methyl anthranilate, methyl 2-methylbutyrate, and mesifurane [1]. The identification of a dedicated ANTHRANILIC ACID METHYL TRANSFERASE-like gene for methyl ester biosynthesis further indicates that methyl 2-hexenoate accumulation is under specific genetic control rather than being a passive metabolic byproduct. This genetic architecture distinguishes methyl 2-hexenoate from the broader pool of strawberry volatiles, many of which do not map to discrete QTLs.

Plant Genetics Flavor Biotechnology QTL Breeding Strawberry Aroma

Methyl 2-Hexenoate (CAS 2396-77-2) Evidence-Backed Procurement and Application Scenarios


High-Impact Pineapple and Strawberry Flavor Formulations — Maximizing Cost-Efficiency Through Potency

For flavor houses developing pineapple, strawberry, or tropical fruit flavor systems requiring a sharp, green-fruity topnote, methyl 2-hexenoate is the demonstrably superior choice. Its usage level of 0.05–0.1 ppm [1] compared to 0.1–1 ppm for methyl 3-hexenoate [2] provides a 10-fold potency advantage, directly reducing the mass of raw material required per batch. Procurement teams negotiating volume commitments for flavor ingredient portfolios should model cost-in-use on this potency differential rather than on a per-kilogram price basis, as the effective contribution per unit of finished flavor is substantially more economical for the 2-isomer.

Thermally Processed Food Products — Selecting the Oxidative Degradation Profile That Aligns With Product Specifications

In baked goods, retorted products, or any flavor application involving thermal processing, methyl 2-hexenoate's oxidative degradation pathway to epoxyesters and 4-oxo-derivatives [3] must be accounted for in stability studies and shelf-life modeling. Unlike methyl 3-hexenoate, which degrades to a complex mixture of aldehydes and ketones, the 2-isomer produces a more defined and predictable oxidative fingerprint. Quality assurance and R&D teams should specify methyl 2-hexenoate by CAS when the oxidative degradation profile has been characterized and approved for a given product matrix; substitution with the 3-isomer would invalidate existing stability data and potentially introduce uncharacterized off-flavors.

Analytical Reference Standard Procurement — Leveraging the M−15 Diagnostic Fragment for QC Workflow Efficiency

Analytical laboratories performing GC-MS identity confirmation or purity testing of flavor raw materials benefit specifically from methyl 2-hexenoate's unique M−15 diagnostic fragment [4]. This fragment is absent in the 3-, 4-, and 5-hexenoate isomers, enabling rapid, unambiguous isomer identification without requiring a full set of positional isomer reference standards. Procurement of methyl 2-hexenoate as a primary reference standard, combined with this diagnostic ion monitoring, can reduce the number of reference materials needed in the QC laboratory, lowering recurring analytical consumable costs.

Long-Lasting Fine Fragrance and Personal Care Formulations — Exploiting Extended Substantivity

Perfumers and personal care formulators requiring a green-fruity-pineapple note with extended longevity should prioritize methyl 2-hexenoate over methyl 3-hexenoate based on substantivity data. With 4 hours substantivity at 100% [5] versus >1 hour for the 3-isomer [6], the 2-isomer provides at least 2.5-fold longer scent persistence. This substantivity advantage permits lower loading levels to achieve a target fragrance intensity duration, or alternatively, enables formulators to create fragrances with demonstrably longer-lasting green-fruity character, a key differentiator in consumer fragrance testing and product marketing claims.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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